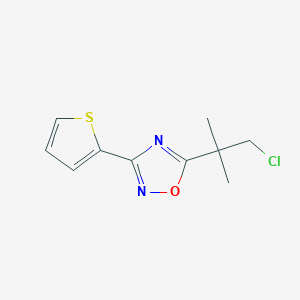

![molecular formula C9H20ClNS B1447647 2-[(叔丁基硫代)甲基]吡咯烷盐酸盐 CAS No. 1820665-71-1](/img/structure/B1447647.png)

2-[(叔丁基硫代)甲基]吡咯烷盐酸盐

描述

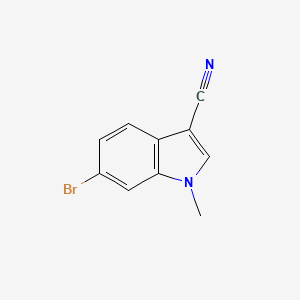

“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

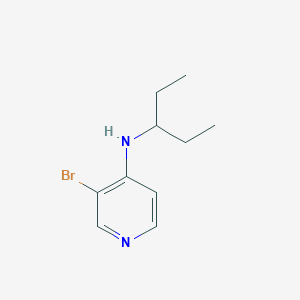

The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The compound is typically in solid form . It has a molecular weight of 209.78 .科学研究应用

Pharmaceutical Testing

2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride is used in pharmaceutical testing as a reference standard to ensure accurate results in drug development and quality control processes .

Drug Discovery

The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s been reported that bioactive molecules characterized by the pyrrolidine ring show target selectivity and have been described in various literature from 2015 to date .

Biological Activities

Pyrrolidine alkaloids, which include derivatives like our compound of interest, have shown important biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Anticancer Potential

Pyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines. They are also studied for their cell death mechanisms using methods like flow cytometry .

Cholinesterase Inhibition

N-benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings have been designed as cholinesterase inhibitors. Their inhibition properties are compared with reference drugs like tacrine .

Therapeutic Properties

Spiro heterocycles that include spiro-pyrrolidine derivatives exhibit diversified biological and pharmacological activity in addition to therapeutic properties .

Nucleoside Analog Synthesis

Pyrrolidine derivatives have been used to synthesize nucleoside analogs by coupling with compounds like 2′,3′-dideoxyadenosine, 2′,3′-dideoxyuridine, or 2′,3′-dideoxythymidine. These analogs are significant in antiviral therapies .

属性

IUPAC Name |

2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSPWAZHKMXCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)

![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)